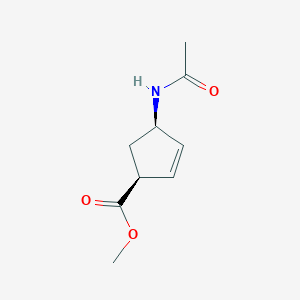

methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

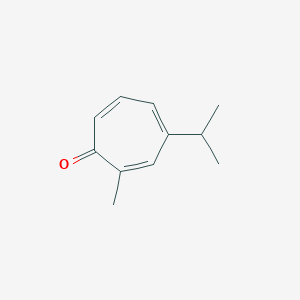

The compound “(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is an acetal reagent used in the synthesis of desoxy cannabidiols and THC related psychoactive compounds .

Molecular Structure Analysis

The molecular structure of “(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” can be found in various databases .

Wissenschaftliche Forschungsanwendungen

Structural and Conformational Studies

Structural Insights :Methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate and its derivatives exhibit diverse structural features. For instance, certain derivatives exhibit coplanarity of specific groups with cyclopentadienyl rings, as observed in heteroannularly disubstituted ferrocene derivatives. These derivatives also demonstrate self-assembly through intermolecular hydrogen bonds, forming infinite chains or centrosymmetric dimers, as seen in compounds like methyl 1 -(acetamido)ferrocene-1-carboxylate (Cetina et al., 2009).

Conformational Analyses :Conformationally constrained dipeptide surrogates have been synthesized from derivatives of this compound, showcasing the chemical versatility and potential for generating biologically relevant structures. The synthesis of 4-aryl indolizidin-9-one amino acids, for instance, utilizes a common alpha, omega-diaminoazelate enone intermediate, indicating the compound's utility in generating complex molecular structures with potential biological activity (Cluzeau & Lubell, 2004).

Synthetic Applications

Synthesis of Homoconduritols and Homoaminoconduritols :Derivatives of methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate have been utilized in the synthesis of new homoconduritols and homoaminoconduritols, compounds with potential pharmaceutical applications. This synthesis involves multiple reaction steps, including epoxidation, cis-hydroxylation, and ring opening, highlighting the compound's role in complex organic synthesis processes (Kaya et al., 2016).

Mechanistic Studies in Organic Chemistry

Microwave-assisted Synthesis :The microwave-assisted synthesis of related compounds, like methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrates the role of methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate derivatives in exploring new synthetic pathways. The unexpected stereoselective substitution reaction observed during the synthesis underlines the potential of these compounds in uncovering novel chemical transformations (Onogi et al., 2012).

Eigenschaften

IUPAC Name |

methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJBWENICROWTO-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326967 |

Source

|

| Record name | NSC624590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate | |

CAS RN |

61865-49-4 |

Source

|

| Record name | NSC624590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.